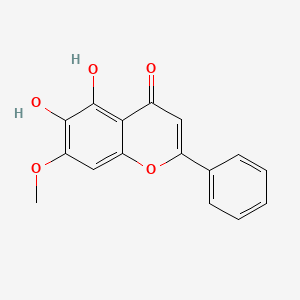

Negletein

Vue d'ensemble

Description

Elle présente d'excellentes activités pharmacologiques, notamment des propriétés anti-inflammatoires, anti-viropéxiques et anticancéreuses . La néglétine a également été identifiée comme un neuroprotecteur et ses dérivés agissent comme de puissants agents anticancéreux pour la leucémie aiguë myéloïde .

Applications De Recherche Scientifique

Negletein has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.

Biology: Acts as a neuroprotectant and enhances the action of nerve growth factors.

Medicine: Exhibits anti-inflammatory activity by inhibiting tumor necrosis factor-alpha and interleukin-1 beta.

Mécanisme D'action

Target of Action

Negletein, a flavonoid compound, primarily targets TNF-α and IL-1β , which are key players in the inflammatory response . It also interacts with amyloid precursor protein (APP) , a protein involved in Alzheimer’s disease .

Mode of Action

This compound exhibits its anti-inflammatory activity by inhibiting TNF-α and IL-1β . It also acts as a neuroprotectant, enhancing the action of nerve growth factor and inducing neurite outgrowth in PC12 cells . In the context of Alzheimer’s disease, this compound prevents the effects of ferric ammonium citrate on APP metabolism in SHSY5Y cells .

Biochemical Pathways

This compound affects the biochemical pathways involving TNF-α, IL-1β, and APP. It inhibits the iron-dependent formation of reactive oxygen species (ROS) and blocks the iron-induced oligomerization of amyloid beta 42 in vitro . This suggests that this compound may play a role in the oxidative stress pathway and the amyloid beta-metabolism pathway.

Pharmacokinetics

It is known that this compound is a chelator for iron , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

This compound’s inhibition of TNF-α and IL-1β results in promising anti-inflammatory activity . Its interaction with APP leads to a decrease in amyloid beta 42, a peptide involved in the formation of amyloid plaques in Alzheimer’s disease . Additionally, this compound enhances the action of nerve growth factor, leading to neurite outgrowth in PC12 cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of iron can enhance this compound’s effects on APP metabolism . The exact influence of other environmental factors on this compound’s action, efficacy, and stability is still under investigation.

Analyse Biochimique

Biochemical Properties

Negletein interacts with various biomolecules, including enzymes and proteins, in biochemical reactions. It enhances the action of nerve growth factor and induces neurite outgrowth in PC12 cells . This compound also shows promising anti-inflammatory activity via inhibition of TNF-α and IL-1β, with IC50 values of 16.4 and 10.8 μM, respectively .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing the action of nerve growth factor and inducing neurite outgrowth in PC12 cells . It also exhibits anti-inflammatory activity by inhibiting TNF-α and IL-1β .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It enhances the action of nerve growth factor, induces neurite outgrowth in PC12 cells, and shows anti-inflammatory activity via inhibition of TNF-α and IL-1β

Metabolic Pathways

This compound is involved in certain metabolic pathways. It is synthesized from baicalin in a biotransformation pathway developed in engineered strains . The precursor baicalin is hydrolyzed by a β-glucuronidase to form the intermediate baicalein, then O-methyltransferases utilize this intermediate to synthesize this compound .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La néglétine peut être synthétisée à partir de la baïcaline, un précurseur naturellement abondant et peu coûteux . Une méthode efficace implique une séquence en deux étapes et en un seul pot où la baïcaline est estérifiée en utilisant de l'acide sulfurique concentré dans du méthanol, suivie d'un traitement avec un excès de borohydrure de sodium . Une autre approche utilise une voie de biotransformation dans des souches d'Escherichia coli modifiées génétiquement, où la baïcaline est hydrolysée par la β-glucuronidase pour former de la baïcaléine, qui est ensuite méthylée par des O-méthyltransférases pour produire de la néglétine .

Méthodes de production industrielle

La méthode de biotransformation mentionnée ci-dessus est particulièrement prometteuse pour la production industrielle en raison de son efficacité et de l'utilisation de substrats peu coûteux . En optimisant les conditions de culture et en régulant la synthèse intercellulaire de la S-adénosyl méthionine, les titres de néglétine peuvent être considérablement augmentés, ce qui rend la production de masse possible .

Analyse Des Réactions Chimiques

La néglétine subit diverses réactions chimiques, notamment :

Oxydation : La néglétine peut être oxydée pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la néglétine en ses dérivés dihydro correspondants.

Substitution : La néglétine peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les halogénoalcanes . Les principaux produits formés à partir de ces réactions comprennent des dérivés de flavonoïdes oxydés, des flavonoïdes réduits et des flavonoïdes substitués .

Applications de recherche scientifique

La néglétine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme précurseur pour synthétiser d'autres dérivés de flavonoïdes.

Biologie : Agit comme un neuroprotecteur et améliore l'action des facteurs de croissance nerveuse.

Médecine : Exhibe une activité anti-inflammatoire en inhibant le facteur de nécrose tumorale alpha et l'interleukine 1 bêta.

Mécanisme d'action

La néglétine exerce ses effets par plusieurs mécanismes :

Chélation du fer : La néglétine chélate le fer, empêchant le stress oxydatif induit par le fer et l'accumulation de peptide bêta-amyloïde.

Inhibition des voies inflammatoires : Elle inhibe la production de cytokines pro-inflammatoires telles que le facteur de nécrose tumorale alpha et l'interleukine 1 bêta.

Neuroprotection : Améliore l'action des facteurs de croissance nerveuse et induit la croissance des neurites dans les cellules neuronales.

Comparaison Avec Des Composés Similaires

La néglétine est similaire à d'autres flavonoïdes tels que l'oroxyline A et la wogonin . elle est unique en raison de ses activités pharmacologiques spécifiques et de sa puissance supérieure dans certaines applications. Par exemple, la néglétine a montré des effets neuroprotecteurs supérieurs par rapport à l'oroxyline A .

Liste des composés similaires

- Oroxyline A

- Wogonin

- Baïcaléine

- Chrysine

La néglétine se distingue par sa combinaison de propriétés anti-inflammatoires, neuroprotectrices et anticancéreuses, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

5,6-dihydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-13-8-12-14(16(19)15(13)18)10(17)7-11(21-12)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHLHHDJRXJGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183736 | |

| Record name | Negletein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29550-13-8 | |

| Record name | Negletein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029550138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Negletein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

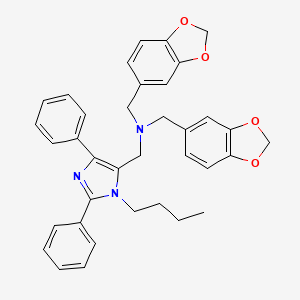

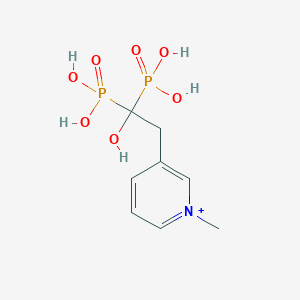

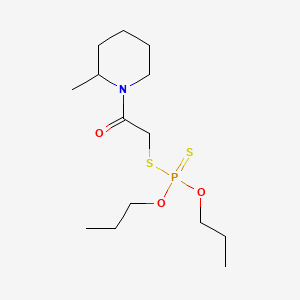

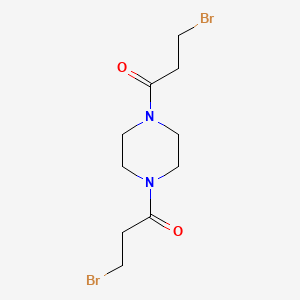

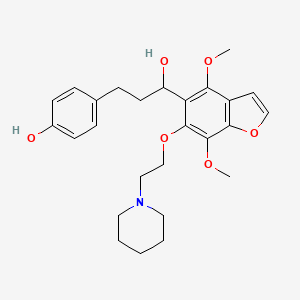

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)